molecular formula C10H9NO2 B12409956 Norphensuximide-D5

Norphensuximide-D5

Cat. No.: B12409956
M. Wt: 180.21 g/mol
InChI Key: FVSWNQYFMNGPLF-RALIUCGRSA-N
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Description

Norphensuximide-D5 is a deuterium-labeled derivative of Norphensuximide. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications. The molecular formula of this compound is C₁₀H₄D₅NO₂, and it has a molecular weight of 180.21 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norphensuximide-D5 is synthesized by incorporating deuterium into Norphensuximide. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Norphensuximide-D5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce deuterated oxidation products, while reduction can yield deuterated reduced forms .

Scientific Research Applications

Norphensuximide-D5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and compounds with enhanced properties

Mechanism of Action

The mechanism of action of Norphensuximide-D5 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and interactions within the system. This helps in understanding the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Norphensuximide-D5 include other deuterium-labeled derivatives of Norphensuximide and related compounds such as:

  • Phensuximide-D5
  • Ethosuximide-D5
  • Methsuximide-D5

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium enhances the compound’s stability and allows for precise tracking in various studies. This makes it a valuable tool in fields such as pharmacokinetics, metabolic research, and material science .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

180.21 g/mol

IUPAC Name

3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)/i1D,2D,3D,4D,5D

InChI Key

FVSWNQYFMNGPLF-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)NC2=O)[2H])[2H]

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.